(s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride
CAS No.: 903557-50-6
Cat. No.: VC8354528
Molecular Formula: C10H13BrClN
Molecular Weight: 262.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 903557-50-6 |
---|---|
Molecular Formula | C10H13BrClN |
Molecular Weight | 262.57 g/mol |
IUPAC Name | (1S)-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Standard InChI | InChI=1S/C10H12BrN.ClH/c1-6-7-3-5-10(12)8(7)2-4-9(6)11;/h2,4,10H,3,5,12H2,1H3;1H/t10-;/m0./s1 |
Standard InChI Key | FVNCZQLSTVTANK-PPHPATTJSA-N |
Isomeric SMILES | CC1=C(C=CC2=C1CC[C@@H]2N)Br.Cl |
SMILES | CC1=C(C=CC2=C1CCC2N)Br.Cl |
Canonical SMILES | CC1=C(C=CC2=C1CCC2N)Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic 2,3-dihydro-1H-indene core substituted with a bromine atom at position 5, a methyl group at position 4, and an amine group at position 1. The hydrochloride salt form enhances its stability and solubility in polar solvents. The (S)-enantiomer is defined by its absolute configuration at the chiral center (C1), which critically influences its biological interactions .
Molecular Formula:
Molecular Weight: 262.57 g/mol
CAS Registry Number: 903557-50-6
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Solubility | Soluble in polar solvents | |
Optical Rotation | Dependent on (S)-configuration | |
pKa (Amine) | ~9.2 (estimated) |
The absence of reported melting points in available literature suggests further experimental characterization is needed .
Stereochemical Considerations
The (S)-configuration at C1 ensures distinct interactions with biological targets. Computational models predict that enantiomeric purity (>99%) is required for optimal receptor binding, as demonstrated in analogous indane derivatives . Racemization studies under physiological conditions remain unpublished but are critical for pharmacokinetic evaluations.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves two sequential steps:
-
Bromination: 4-Methyl-2,3-dihydro-1H-indene undergoes electrophilic substitution using bromosuccinimide (NBS) in dichloromethane at 0–5°C, yielding 5-bromo-4-methyl-2,3-dihydro-1H-indene with >85% regioselectivity.
-
Amination and Salt Formation: The brominated intermediate is treated with ammonia in the presence of a palladium catalyst to introduce the amine group. Subsequent reaction with hydrochloric acid produces the hydrochloride salt .
Key Reaction:
Industrial Manufacturing
Scaled production employs continuous-flow reactors to enhance yield (up to 92%) and reduce reaction times. Purification via recrystallization from ethanol-water mixtures ensures ≥98% purity, as required for pharmaceutical intermediates .
Table 2: Optimization Parameters for Industrial Synthesis
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 25°C | +15% |
Catalyst Loading | 5 mol% Pd | +20% |
Reaction Time | 4 hours | +10% |
Chemical Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: Treatment with in acidic conditions oxidizes the amine to a nitro group, forming 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-nitro hydrochloride. This derivative is a precursor for explosives research.
-
Reduction: Catalytic hydrogenation () removes the bromine atom, yielding 4-methyl-2,3-dihydro-1H-inden-1-amine, a scaffold for antidepressant analogs.
Nucleophilic Substitution
The bromine atom undergoes displacement with sodium azide () to produce an azide derivative, which is instrumental in "click chemistry" applications .
Pharmaceutical Applications
CNS Drug Development
The compound’s rigid bicyclic structure mimics natural neurotransmitters, making it a candidate for dopamine and serotonin receptor modulators. In vitro assays show micromolar affinity for receptors, though in vivo efficacy remains under investigation .
Enzyme Inhibition
Preliminary studies indicate inhibitory activity against monoamine oxidase B (MAO-B), a target for Parkinson’s disease therapy. IC values of 12 µM suggest potential for lead optimization .
Exposure Route | Protective Measure |
---|---|
Inhalation | Use fume hoods |
Skin Contact | Nitrile gloves |
Eye Contact | Safety goggles |
Environmental Impact
No ecotoxicity data are available, but structural analogs suggest moderate persistence in aquatic systems. Disposal via incineration is advised .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent methodologies employ chiral phosphine ligands to achieve enantiomeric excess (ee) >99%, addressing previous limitations in stereocontrol .
Targeted Drug Delivery
Nanoparticle-encapsulated forms are being tested to enhance blood-brain barrier penetration, with preliminary murine models showing a 40% increase in bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume